6-(Bromomethyl)benzofuran
Description
Contextual Significance of Benzofuran (B130515) Derivatives in Contemporary Synthetic Chemistry
Benzofuran derivatives are a significant class of heterocyclic compounds that are widespread in nature and have been the subject of extensive research due to their diverse pharmacological activities. The benzofuran scaffold is considered a "privileged scaffold" in medicinal chemistry, as it can serve as a framework for ligands for multiple types of receptors and enzymes. This structural versatility allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles.
The significance of benzofurans is underscored by their presence in numerous bioactive natural products and synthetic compounds. researchgate.nettaylorandfrancis.com These derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. researchgate.net For instance, certain benzofuran derivatives have shown potent antiproliferative activity, making the benzofuran scaffold an important unit in drug discovery. taylorandfrancis.com The interest in these compounds has spurred the development of innovative and facile methodological approaches to construct the biologically potent benzofuran nucleus. nih.gov
The ever-increasing utility of benzofuran derivatives as pharmaceutical agents has driven chemists to devise novel synthetic routes to access these valuable heterocyclic systems. nih.govacs.org The development of efficient synthetic methodologies to access functionalized benzofurans remains an active area of research, with numerous strategies being explored to introduce diverse substituents onto the benzofuran core. organic-chemistry.org
Strategic Importance of the Bromomethyl Moiety as a Versatile Synthetic Handle
The bromomethyl group (–CH₂Br) is a highly reactive functional group that serves as a versatile synthetic handle in organic chemistry. ontosight.ai Its strategic importance lies in its ability to participate in a wide range of chemical transformations, primarily acting as an electrophile in nucleophilic substitution reactions. This reactivity allows for the introduction of various functionalities onto a molecule, making it a valuable building block for the synthesis of more complex structures. lookchem.com
The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom susceptible to attack by nucleophiles such as amines, thiols, and alkoxides. This susceptibility facilitates the formation of new carbon-heteroatom or carbon-carbon bonds, a fundamental process in the construction of diverse molecular architectures. The bromomethyl radical is also a highly reactive intermediate that can participate in addition and coupling reactions. ontosight.ai
The introduction of a bromomethyl group can significantly influence the reactivity of the parent molecule. For example, in the context of benzofuran, the bromomethyl group provides a site for selective modification without altering the core heterocyclic structure. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry research. The use of protecting groups is a common strategy in organic synthesis to temporarily mask a reactive functional group, and the principles of their use are well-established. univpancasila.ac.id The reactivity of the bromomethyl group makes it a key component in the design of reagents for such synthetic strategies. researchgate.net
Overview of Key Research Areas and Methodologies in the Study of 6-(Bromomethyl)benzofuran
Research involving this compound and its isomers primarily falls within the realms of synthetic methodology development and medicinal chemistry. The compound serves as a key intermediate for the synthesis of a variety of substituted benzofuran derivatives.
One of the primary research applications of this compound is its use as a building block in the synthesis of potential therapeutic agents. For example, studies have shown that bromomethyl derivatives of benzofurans can exhibit significant cytotoxic effects against cancer cell lines. researchgate.netresearchgate.net The presence of the bromine atom, introduced via the methyl or acetyl group attached to the benzofuran system, has been shown to increase cytotoxicity. researchgate.net For instance, methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate is a patented compound with potential antifungal applications. mdpi.com
The synthesis of this compound itself can be achieved through various methods, often involving the bromination of a corresponding methyl-substituted benzofuran. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting this compound can then undergo a variety of subsequent reactions. For example, the bromomethyl group can be readily displaced by nucleophiles to introduce new functional groups at the 6-position of the benzofuran ring. smolecule.com This reactivity is central to its utility in creating libraries of compounds for biological screening.
Table 1: Physical and Chemical Properties of Bromomethyl-Substituted Benzofurans
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 2-(Bromomethyl)-1-benzofuran | 41014-27-1 | C₉H₇BrO | 211.05 | nih.gov |
| 6-Bromo-1-benzofuran | 128851-73-0 | C₈H₅BrO | 197.03 | nih.gov |
| 6-Bromo-3-(bromomethyl)benzofuran | Not Available | C₉H₆Br₂O | 289.95 | sigmaaldrich.com |
Properties
IUPAC Name |
6-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPGKYDAXNUDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79444-77-2 | |
| Record name | 6-(bromomethyl)-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity Profiles and Mechanistic Studies of 6 Bromomethyl Benzofuran
Nucleophilic Substitution Reactions at the Bromomethyl Center
The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The stability of the potential benzofuranylmethyl carbocation intermediate further enhances its reactivity compared to simple alkyl halides. These reactions are fundamental in modifying the benzofuran (B130515) core for various applications.
Reactions involving 6-(bromomethyl)benzofuran with a variety of nucleophiles typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com This pathway involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com
As a primary benzylic halide, this compound is an excellent substrate for SN2 reactions due to the relatively low steric hindrance around the reaction center and the electronic stabilization of the transition state by the adjacent benzofuran ring system. lumenlearning.commasterorganicchemistry.com A wide array of nucleophiles, including amines, alkoxides, carboxylates, and thiolates, can be employed to generate a diverse library of substituted benzofuran derivatives. The efficiency of the reaction is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents like DMSO or DMF are often preferred as they solvate the cation but not the nucleophile, increasing its reactivity. lumenlearning.com
The SN2 reactivity of this compound provides a direct route to novel ethers, amines, and esters, which are important functional groups in medicinal chemistry and materials science.
Ether Synthesis: Following the principles of the Williamson ether synthesis, this compound can be reacted with alkoxides or phenoxides to form ethers. masterorganicchemistry.com The alkoxide, typically generated by treating an alcohol with a strong base like sodium hydride (NaH), acts as the nucleophile. lumenlearning.commasterorganicchemistry.com This method is highly efficient for producing a variety of ethers.
Amine Synthesis: Primary and secondary amines are good nucleophiles that can displace the bromide to form the corresponding secondary and tertiary amines, respectively. mnstate.edu However, a common challenge in these reactions is polyalkylation, where the newly formed amine product is more nucleophilic than the starting amine and can react further with the alkyl halide. youtube.com To achieve mono-alkylation, an excess of the starting amine is often used. mnstate.edumnstate.edu
Ester Synthesis: Esters can be synthesized by reacting this compound with carboxylate salts, such as sodium acetate. The carboxylate anion serves as an effective nucleophile, attacking the benzylic carbon to displace the bromide. This reaction is generally clean and avoids the basicity issues that can lead to elimination side reactions. libretexts.org
Table 1: Representative SN2 Reactions of this compound The following table illustrates typical SN2 reactions. Conditions and yields are representative for primary benzylic bromides.
| Nucleophile (Example) | Product Type | Reagents & Conditions | Representative Product |
| Sodium Ethoxide (NaOEt) | Ether | NaH, Ethanol, THF, rt | 6-(Ethoxymethyl)benzofuran |
| Diethylamine (Et₂NH) | Amine | K₂CO₃, Acetonitrile (B52724), 60 °C | 6-((Diethylamino)methyl)benzofuran |
| Sodium Acetate (NaOAc) | Ester | DMF, 80 °C | (Benzofuran-6-yl)methyl acetate |
| Sodium Thiophenoxide (NaSPh) | Thioether | Ethanol, reflux | 6-((Phenylthio)methyl)benzofuran |
Transition Metal-Catalyzed Coupling Reactions and Carbon-Carbon Bond Formation
Beyond classical nucleophilic substitution, the bromomethyl group serves as an electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These modern synthetic methods offer powerful tools for constructing new carbon-carbon bonds.
While many cross-coupling reactions traditionally employ aryl or vinyl halides, methodologies have been developed to include benzylic halides like this compound.
Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming C(sp³)–C(sp²) bonds. The palladium-catalyzed cross-coupling of benzylic halides with aryl- or vinylboronic acids (or their esters) proceeds in good yield and tolerates a wide range of functional groups. nih.gov The reaction typically involves a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov For benzylic bromides, the reaction is effective for creating diarylmethane structures, linking the benzofuran core to other aromatic systems. nih.govnih.govnih.gov
Heck Reaction: The classical Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The direct use of a benzylic bromide like this compound as the electrophile is not typical for the standard Heck mechanism, which relies on oxidative addition to a C(sp²)-halide bond followed by migratory insertion and β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. rsc.orgd-nb.info Similar to the Heck reaction, the standard Sonogashira protocol is not directly applicable to benzylic halides for C(sp³)–C(sp) bond formation. Alternative pathways are often required to achieve such couplings.
Negishi Coupling: The Negishi reaction couples organozinc reagents with various organic halides. nih.gov While highly effective, applying this to this compound would typically involve either converting the bromide into an organozinc species first or coupling it with a pre-formed organozinc nucleophile. The direct coupling of benzylic halides is possible but requires careful optimization to prevent side reactions. nih.gov
Table 2: Suzuki-Miyaura Coupling of a Benzylic Bromide with an Arylboronic Acid This table shows a representative Suzuki-Miyaura reaction for a benzylic bromide like this compound.
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Example |
| Phenylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 6-Benzylbenzofuran |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 6-(4-Methoxybenzyl)benzofuran |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 6-(Thiophen-2-ylmethyl)benzofuran |
The success of cross-coupling reactions with benzylic halides is highly dependent on the catalyst system, particularly the choice of ligand. For Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., JohnPhos, SPhos), are often employed. nih.gov These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination, leading to higher yields and faster reaction rates. nih.gov
In Negishi couplings involving alkyl halides, a significant challenge is the potential for β-hydride elimination from the organopalladium intermediate. The rational design of ligands like CPhos, a biaryldialkylphosphine, has been shown to effectively suppress this undesired pathway, thereby improving the yield of the desired cross-coupled product. nih.gov The development of such specialized catalyst systems is crucial for expanding the scope and reliability of these transformations.
The insertion of carbon monoxide (CO) into the carbon-halogen bond of this compound, mediated by a palladium catalyst, provides a direct route to valuable carbonyl compounds. This carbonylation reaction can be used to synthesize amides, esters, and carboxylic acids by trapping the acyl-palladium intermediate with amines, alcohols, or water, respectively. rsc.org
Recent advances have focused on the palladium-catalyzed carbonylation of benzylic C–H bonds or benzylic halides under relatively low pressures of CO. rsc.orgdigitellinc.comnih.gov These methods allow for the efficient preparation of 2-aryl- or 2-(benzofuranyl)-acetic acid derivatives, which are important substructures in many biologically active molecules. The choice of catalyst, ligands (e.g., Josiphos), and reaction conditions is critical to achieving high selectivity and yield. nih.gov
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
Intramolecular Cyclization and Rearrangement Reactions
The presence of the electrophilic bromomethyl group in proximity to the benzofuran ring system facilitates a variety of intramolecular reactions, leading to the formation of novel fused and spirocyclic frameworks.
Elucidation of Reaction Mechanisms and Transition States
The mechanisms of intramolecular cyclization and rearrangement reactions involving benzofuran derivatives are often complex and have been the subject of detailed studies. For electrophilic cyclizations, the mechanism typically involves the formation of a key cationic intermediate which is then attacked by an electron-rich portion of the molecule to close the ring. The regioselectivity of such reactions is often dictated by the stability of the intermediate carbocation and the transition state leading to its formation.
In the context of rearrangement reactions, unusual transformations have been observed during the synthesis of benzofuran derivatives. For instance, a surprising rearrangement of a benzopyran group to a benzofuran group has been reported, offering a novel synthetic pathway to functionalized benzofurans nih.gov. The proposed mechanism for such a rearrangement would likely involve a series of bond-breaking and bond-forming steps, potentially proceeding through charged or radical intermediates. Understanding the transition states of these processes is crucial for predicting the outcome and optimizing the reaction conditions. Computational studies are often employed to model these transition states and elucidate the reaction pathways.
Radical-Mediated Transformations Involving the Bromomethyl Group
The bromomethyl group of this compound is a prime site for radical-mediated transformations. The carbon-bromine bond can be homolytically cleaved to generate a benzylic-type radical, which can then participate in a variety of reactions.
The bromomethyl group itself can be generated via radical bromination of the corresponding 6-methylbenzofuran (B97374) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator researchgate.netresearchgate.net. Once formed, the this compound can undergo further radical reactions. For instance, atom transfer radical cyclization (ATRC) is a plausible pathway where the bromine atom is transferred to a radical species, leading to the formation of a new ring.
Recent studies have also explored the use of heteroatom-centered anions as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans rsc.orgnih.gov. This approach involves the generation of a radical on the benzofuran ring system which then couples with another radical species. The bromomethyl group at the 6-position could potentially influence the regioselectivity of such radical additions or participate in subsequent transformations.
Advanced Applications in Complex Organic Synthesis
Construction of Polycyclic and Fused Ring Systems
The strategic importance of 6-(Bromomethyl)benzofuran is particularly evident in its application for constructing larger, more intricate heterocyclic systems. The bromomethyl group acts as a linchpin, enabling the connection of the benzofuran (B130515) moiety to other cyclic or acyclic precursors, which can then undergo further cyclization reactions to form fused or polycyclic structures.
Strategic Use in the Synthesis of Novel Heterocyclic Scaffolds
This compound is a key building block for creating novel heterocyclic scaffolds by leveraging the reactivity of the C-Br bond. This moiety can be used to alkylate a wide range of nucleophiles, including other heterocyclic rings, thereby linking molecular fragments together. For instance, the nitrogen atom of an imidazole, pyrazole, or triazole can displace the bromide to form a new C-N bond, tethering the benzofuran core to another heteroaromatic system. Subsequent intramolecular reactions, such as cyclization or condensation, can then be employed to generate elaborate fused ring systems. This strategy allows for the systematic construction of diverse chemical libraries based on a common benzofuran precursor.
Methodologies for Assembling Complex Molecular Architectures
The primary methodology for utilizing this compound involves its reaction as an electrophile in substitution reactions. Key strategies include:
N-Alkylation: Reaction with primary or secondary amines, including those embedded within other heterocyclic rings, to introduce the benzofuran scaffold.
O-Alkylation: Reaction with phenols or alcohols to form ether linkages, which can be precursors for macrocyclization or other ring-forming reactions.
S-Alkylation: Reaction with thiols to generate thioethers, a common linkage in various bioactive molecules.
C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organometallic reagents, to form new carbon-carbon bonds, extending the molecular framework.
These fundamental reactions pave the way for more complex, multi-step syntheses. For example, an initial alkylation can introduce a functional group that facilitates a subsequent intramolecular Heck reaction, ring-closing metathesis, or Friedel-Crafts cyclization, ultimately yielding a rigid and complex polycyclic architecture.
Role as a Key Precursor to Pharmaceutically Relevant Scaffolds
The benzofuran core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgnih.gov this compound serves as a critical intermediate for synthesizing derivatives that can interact with biological targets.
Synthetic Pathways to Benzofuran-Containing Drug-Like Molecules
The synthesis of drug-like molecules often requires the precise installation of various functional groups onto a core scaffold. This compound is instrumental in this process, providing a reliable connection point at the 6-position of the benzofuran ring. Synthetic routes typically involve the preparation of a 6-methylbenzofuran (B97374) precursor, followed by radical bromination using a reagent like N-Bromosuccinimide (NBS) to generate the reactive 6-(bromomethyl) intermediate. This intermediate is then reacted with a desired nucleophilic fragment to build the final target molecule.
Intermediates for Acetylcholinesterase Inhibitors
Benzofuran derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.govfrontiersin.org The development of novel AChE inhibitors often involves modifying the benzofuran scaffold to optimize binding interactions within the enzyme's active site. Although some synthetic efforts to produce a related 6-(bromomethyl)coumarin intermediate for this purpose resulted in an unexpected molecular rearrangement, the underlying strategy highlights the intended use of such reactive intermediates. nih.gov The goal is to use the bromomethyl group to attach side chains, such as piperazine (B1678402) or other amine-containing moieties, which are known to interact with key residues in the AChE active site. The flexibility of this synthetic handle allows for the creation of a variety of derivatives for structure-activity relationship (SAR) studies.
Table 1: Role of Benzofuran Scaffolds in Acetylcholinesterase Inhibition
| Compound Class | Synthetic Strategy | Target Enzyme | Relevance |
|---|---|---|---|
| Benzofuran-piperazine conjugates | Alkylation using a reactive intermediate like this compound | Acetylcholinesterase (AChE) | Potential treatment for Alzheimer's Disease nih.govnih.gov |
| 2-Arylbenzofurans | Various synthetic methods | Butyrylcholinesterase (BChE) | Some derivatives show potent and selective BChE inhibition mdpi.com |
Precursors for Anticancer Agent Scaffolds
The benzofuran nucleus is a core component of many natural and synthetic compounds with anticancer properties. nih.govresearchgate.net Research has shown that the introduction of a bromine atom to a methyl or acetyl group on the benzofuran system can increase the cytotoxicity of the compound against cancer cell lines. mdpi.comnih.gov
This finding underscores the importance of this compound as a precursor for anticancer agents. The bromomethyl group not only enhances cytotoxic potential but also serves as a versatile anchor point for introducing other pharmacophores or for linking the benzofuran scaffold to other molecular systems to create hybrid molecules with enhanced or dual-action therapeutic effects. For example, a derivative containing a bromoacetyl group at the 6-position (structurally related to the bromomethyl functionality) demonstrated significant cytotoxic activity. nih.gov This highlights the general principle that an electrophilic carbon attached to the 6-position of the benzofuran ring is a valuable feature in the design of novel anticancer compounds.
Table 2: Benzofuran Derivatives in Anticancer Research
| Compound Type | Key Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| Halogenated Benzofurans | Bromine on a methyl or acetyl group | Increased cytotoxicity in cancer cell lines | mdpi.comnih.gov |
| Benzofuranyl Imidazoles | Imidazole moiety linked to benzofuran | Cytotoxic towards ovarian carcinoma cells | mdpi.com |
| 3-(Morpholinomethyl)-benzofuran derivatives | Morpholine group | Inhibition of NCI-H23 and A549 cancer cell lines | nih.gov |
Applications in Functional Materials Chemistry (e.g., Optoelectronics, Polymers)
The reactive nature of the bromomethyl group in this compound makes it a valuable precursor for the synthesis of functional polymers and materials for optoelectronic applications. While direct, detailed research on polymers exclusively derived from this compound is emerging, the principles of polymer synthesis using similar bromomethyl-functionalized aromatic compounds provide a strong indication of its potential.
One key application lies in its potential use as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) . cmu.edunih.govmdpi.com ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu In this context, the bromomethyl group can serve as the initiating site for the polymerization of various monomers. For instance, research on similar benzofuran-based initiators, such as 2-bromoacetyl benzofuran and 1-bromomethyl-1-(naphthabenzofuran-2-yl), has demonstrated the successful synthesis of benzofuran end-capped poly(methyl methacrylate) (PMMA) via ATRP. tsijournals.com This suggests that this compound could similarly be employed to create polymers with a benzofuran moiety at one end of the polymer chain. The incorporation of the benzofuran unit can influence the polymer's properties, such as its thermal stability, and optical characteristics.
The resulting polymers, featuring the benzofuran scaffold, could find applications in optoelectronics. Benzofuran derivatives are known to exhibit interesting photophysical properties, and their incorporation into polymer chains could lead to materials with tunable fluorescence and electronic properties suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov
Design and Synthesis of Star-Shaped Molecules and Dendritic Structures
The synthesis of star-shaped molecules and dendritic structures has gained significant attention due to their unique properties compared to their linear counterparts, including lower viscosity and higher solubility. rsc.org The presence of a reactive handle on a rigid aromatic core makes this compound an attractive candidate for the construction of these complex architectures.
Star-shaped molecules typically consist of a central core from which multiple arms radiate. The synthesis of such molecules often involves the reaction of a multifunctional core with a number of "arm" molecules. Compounds containing multiple bromomethyl groups, such as 2,4,6-tris(bromomethyl)mesitylene (B1293842) and 1,2,3,4,5,6-hexakis(bromomethyl)benzene, are commonly used as core molecules in the synthesis of star-shaped ligands and other complex structures. rsc.org By analogy, this compound can be conceptualized as a potential "arm" that can be attached to a multifunctional core.
For the synthesis of dendritic structures, this compound can be utilized in a divergent or convergent approach. In a divergent synthesis, one could envision a scenario where a multifunctional core is reacted with this compound, followed by further functionalization of the benzofuran units to create branching points for the next generation of the dendrimer. The reactive nature of the bromomethyl group is key to enabling these iterative synthetic steps. scielo.org
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H-NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 6-(Bromomethyl)benzofuran displays characteristic signals corresponding to its furan, benzene (B151609), and methyl groups. The chemical shifts (δ) are influenced by the electron density around the protons, while spin-spin coupling provides information about adjacent protons.
The expected ¹H-NMR spectrum would feature:
A singlet for the bromomethyl protons (-CH₂Br): This signal, typically appearing in the downfield region (around δ 4.7 ppm), is a singlet because there are no adjacent protons for coupling. Its integration corresponds to two protons.
Signals for the furan ring protons: The protons at the C2 and C3 positions of the benzofuran (B130515) core appear as distinct doublets. H-2 typically resonates further downfield (around δ 7.6 ppm) than H-3 (around δ 6.8 ppm), with a small coupling constant characteristic of furanoid systems.
Signals for the benzene ring protons: The protons on the substituted benzene ring (H-4, H-5, and H-7) present a more complex pattern. H-7 would likely appear as a singlet or a narrow doublet, while H-4 and H-5 would be doublets, showing coupling to each other.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.65 | d | ~2.2 |
| H-7 | ~7.60 | s | - |
| H-4 | ~7.50 | d | ~8.4 |
| H-5 | ~7.25 | dd | ~8.4, ~1.5 |
| H-3 | ~6.80 | d | ~2.2 |
| -CH₂Br | ~4.70 | s | - |
Carbon-13 NMR (¹³C-NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment. The spectrum for this compound would show nine distinct signals, corresponding to the nine carbon atoms in the structure.
Key expected signals include:
The bromomethyl carbon (-CH₂Br): This signal appears in the aliphatic region, typically around δ 32 ppm.
Aromatic and Furan Carbons: The remaining eight carbons of the benzofuran ring system resonate in the aromatic region (δ 105-160 ppm). The carbons attached to the oxygen atom (C2 and C7a) and the bromine-substituted side chain (C6) show characteristic downfield shifts.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7a | ~155.5 |
| C3a | ~150.0 |
| C2 | ~145.0 |
| C6 | ~130.0 |
| C4 | ~125.0 |
| C5 | ~122.0 |
| C7 | ~112.0 |
| C3 | ~107.0 |
| -CH₂Br | ~32.0 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between H-4 and H-5 on the benzene ring, confirming their adjacency. A correlation between H-2 and H-3 on the furan ring would also be expected mdpi.com.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is invaluable for definitive assignments. For example, the proton signal at ~4.70 ppm would show a cross-peak to the carbon signal at ~32.0 ppm, unequivocally assigning them as the -CH₂Br group mdpi.com.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bonds) correlations between protons and carbons, which is key for connecting different fragments of the molecule mdpi.com. In this compound, crucial HMBC correlations would include a cross-peak from the -CH₂Br protons (H-8) to the C-6 carbon, as well as to C-5 and C-7, confirming the attachment point of the bromomethyl group to the benzofuran core.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound (C₉H₇BrO), the ESI-MS spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks separated by 2 m/z units (e.g., at m/z 211 and 213 for the [M]⁺• ion or 212 and 214 for the [M+H]⁺ ion), providing a clear signature for a monobrominated compound nih.gov.
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in structural confirmation mdpi.comnih.gov. For this compound, HRMS would be used to confirm its elemental composition of C₉H₇BrO. The theoretical exact mass of the molecular ion is distinct from that of any other combination of atoms with the same nominal mass, providing definitive proof of the chemical formula nih.gov.
Table 3: HRMS Data for this compound
| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |
| [C₉H₇BrO]⁺ | ⁷⁹Br | 210.9704 |
| [C₉H₇BrO]⁺ | ⁸¹Br | 212.9684 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a molecular "fingerprint."
For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural components: the benzofuran ring system, the aromatic C-H bonds, the ether linkage within the furan ring, and the bromomethyl group.
Key diagnostic peaks for this compound would include:
Aromatic C-H Stretching: Aromatic compounds show characteristic C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. For this compound, these peaks are expected in the 3100-3000 cm⁻¹ region. libretexts.orgvscht.cz
Aliphatic C-H Stretching: The methylene (-CH₂-) group in the bromomethyl substituent will exhibit C-H stretching vibrations in the 3000–2850 cm⁻¹ range. libretexts.orgvscht.cz
Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring give rise to several absorption bands in the 1600-1400 cm⁻¹ region. libretexts.org
C-O-C (Ether) Stretching: The ether linkage within the benzofuran ring is expected to produce a strong, sharp absorption band. Specifically, the C–O stretch of the benzofuran ether group is characteristically observed around 1068 cm⁻¹. mdpi.com
C-Br Stretching: The presence of the bromine atom is confirmed by a C-Br stretching vibration. This absorption typically appears in the lower frequency "fingerprint region" of the spectrum, generally between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.com
-CH₂Br Wagging: Terminal alkyl halides often show a characteristic C–H wagging of the –CH₂X group, which for a brominated compound would be expected in the 1300-1150 cm⁻¹ range. libretexts.orgorgchemboulder.com
The collective presence of these absorption bands provides strong evidence for the molecular structure of this compound.
Interactive Data Table: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2850 | C-H Stretch | -CH₂- (Alkyl) |
| 1600-1400 | C=C Stretch | Aromatic Ring |
| 1300-1150 | C-H Wag | -CH₂Br |
| ~1068 | C-O-C Stretch | Benzofuran Ether |
| 690-515 | C-Br Stretch | Alkyl Bromide |
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. unimi.it This powerful technique allows for the exact measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of a molecule's connectivity and conformation. unimi.it For molecules that can be crystallized, it reveals the spatial arrangement of atoms and how molecules are packed together in a stable, three-dimensional lattice. unimi.it
The process involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This data is crucial for establishing the absolute stereochemistry of chiral centers and understanding intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing. mdpi.com
The data obtained from a single-crystal X-ray diffraction experiment is typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal.
Interactive Data Table: Illustrative Crystallographic Data for a Benzofuran Derivative
The following table presents crystallographic data for a representative benzofuran derivative, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, to demonstrate the parameters determined by this technique. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂O₇ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.268(13) |
| b (Å) | 11.671(15) |
| c (Å) | 15.414(2) |
| α (°) | 75.185(5) |
| β (°) | 72.683(5) |
| γ (°) | 71.301(5) |
| Volume (ų) | 1483.8(3) |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Investigations of 6 Bromomethyl Benzofuran
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of 6-(bromomethyl)benzofuran. These calculations provide a detailed picture of the electron distribution and orbital interactions, which are key determinants of its chemical reactivity.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving benzofuran (B130515) derivatives. researchgate.netpku.edu.cn For this compound, DFT calculations can be employed to map out the potential energy surfaces of various reactions, identifying transition states and intermediates. mdpi.com This allows for the prediction of the most favorable reaction pathways. For instance, in nucleophilic substitution reactions at the bromomethyl group, DFT can be used to calculate the activation energies for different nucleophiles, providing insights into reaction kinetics and selectivity. researchgate.net Studies on related benzofuran systems have demonstrated the utility of DFT in understanding cycloaddition reactions, C-H functionalization, and other transformations. researchgate.netpku.edu.cn The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often providing a good balance between computational cost and accuracy for organic molecules. mdpi.comresearchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Benzofuran Derivatives
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and electronic structure calculations of organic molecules. researchgate.net |
| M06-2X | 6-311++G(d,p) | Improved accuracy for non-covalent interactions and reaction barrier heights. |
| PBE | 6-31G(d,p) | A common generalized gradient approximation (GGA) functional. |
| wB97XD | 6-311++G(d,p) | Good for long-range interactions and systems with dispersion forces. nih.gov |
This table is generated based on commonly used methods in computational chemistry for organic molecules and is for illustrative purposes.
The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals in this compound dictate its behavior as an electron donor (nucleophile) or acceptor (electrophile). The HOMO is typically localized on the electron-rich parts of the molecule, such as the benzofuran ring, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is often centered on electron-deficient areas, like the carbon atom of the bromomethyl group, marking it as a prime target for nucleophilic attack. youtube.com
Analysis of the electron density distribution provides a more complete picture of the molecule's electronic landscape. The molecular electrostatic potential (MEP) map, for example, visually represents the regions of positive and negative electrostatic potential, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the oxygen atom of the furan ring and the bromine atom are expected to be regions of negative potential, while the hydrogen atoms and the methylene group attached to the bromine would exhibit positive potential.
Table 2: Predicted Frontier Molecular Orbital Energies for a Model Benzofuran System
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are hypothetical and serve to illustrate the concept. Actual values for this compound would require specific DFT calculations.
Molecular Dynamics Simulations of Conformational Behavior and Reaction Dynamics
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility and the dynamics of its reactions in different environments. nih.govmdpi.com For this compound, MD simulations can be used to explore the rotational freedom around the single bond connecting the bromomethyl group to the benzofuran ring. This can reveal the most stable conformations and the energy barriers between them. mdpi.com
Furthermore, MD simulations can be employed to model the behavior of this compound in solution, taking into account the explicit interactions with solvent molecules. This is particularly important for understanding reaction dynamics, as the solvent can significantly influence the stability of reactants, transition states, and products. By simulating the reaction trajectory, researchers can gain a deeper understanding of the molecular-level events that occur during a chemical transformation. nih.gov
Prediction of Spectroscopic Parameters for Aiding Experimental Characterization
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. nih.gov For this compound, quantum chemical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Predicted vibrational frequencies from DFT calculations can be correlated with experimental IR spectra to assign specific peaks to the vibrational modes of the molecule. Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the assignment of signals in ¹H and ¹³C NMR spectra. nih.gov Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.gov The close agreement between computed and experimental spectra can provide strong evidence for the structural assignment of this compound.
Table 3: Computationally Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Predicted Parameter |
| IR | C-Br stretch: ~650 cm⁻¹ |
| ¹H NMR | -CH₂Br protons: ~4.5 ppm |
| ¹³C NMR | Carbon attached to Br: ~30 ppm |
| UV-Vis | λmax: ~250 nm |
These are example values and would need to be confirmed by specific calculations for this compound.
Computational Structure-Reactivity Relationship (CSRR) Studies
Computational Structure-Reactivity Relationship (CSRR) studies aim to establish a quantitative link between the molecular structure of a compound and its chemical reactivity. For a series of related benzofuran derivatives, including this compound, CSRR models can be developed to predict their reactivity in specific reactions based on calculated molecular descriptors. nih.gov
These descriptors can be derived from quantum chemical calculations and include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and thermodynamic parameters (e.g., enthalpy of formation). By correlating these descriptors with experimentally determined reaction rates or equilibrium constants, a predictive model can be constructed. Such models can be used to screen virtual libraries of compounds and identify candidates with desired reactivity profiles, thereby accelerating the discovery of new reagents and catalysts. The development of robust CSRR models for benzofuran derivatives can provide valuable insights into the factors governing their reactivity and guide the design of new synthetic methodologies.
Future Research Directions and Contemporary Challenges
Development of Novel and Sustainable Synthetic Routes to 6-(Bromomethyl)benzofuran
While classical methods for the synthesis of benzofurans are well-established, the development of novel, efficient, and environmentally benign routes to this compound remains a significant objective. Current research focuses on minimizing waste, avoiding hazardous reagents, and improving atom economy.
Key research directions include:
Green Chemistry Approaches: The use of eco-friendly deep eutectic solvents (DES) and microwave-assisted synthesis are promising avenues for greener production of benzofuran (B130515) derivatives. For instance, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide as a catalyst and a choline chloride-ethylene glycol-based DES has been reported as an environmentally benign approach.
Catalytic Strategies: There is a continuous effort to develop more efficient catalytic systems, including the use of palladium, copper, gold, and silver-based catalysts. Ligand-free copper bromide-catalyzed coupling/cyclization and palladium-catalyzed reactions of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles are examples of innovative catalytic methods. Visible-light-mediated synthesis is also emerging as a powerful tool for the functionalization of benzofurans.
A comparative table of traditional versus emerging synthetic strategies is presented below:
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Solvents | Often volatile organic compounds (VOCs) | Deep eutectic solvents, water, ionic liquids |
| Energy Source | Conventional heating | Microwave irradiation, visible light |
| Catalysts | Stoichiometric reagents, harsh acids/bases | Recyclable metal catalysts, organocatalysts |
| Efficiency | Multi-step syntheses with intermediate purification | One-pot, tandem, or domino reactions |
| Byproducts | Often significant waste generation | High atom economy, minimal byproducts |
Exploration of Unprecedented Reactivity Modes and Synthetic Transformations
The reactivity of the bromomethyl group attached to the benzofuran scaffold offers a plethora of opportunities for novel synthetic transformations. While its use as an alkylating agent is common, future research will likely focus on uncovering unprecedented reactivity modes.
Areas for exploration include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Investigating novel cross-coupling reactions involving the C-Br bond of the bromomethyl group could lead to the formation of new C-C and C-heteroatom bonds, providing access to a wider range of functionalized benzofurans.
Radical-Mediated Reactions: Exploring the participation of the bromomethyl group in radical reactions could unveil new pathways for benzofuran modification. A unique free radical cyclization cascade has been noted as an excellent method for synthesizing complex polycyclic benzofuran compounds.
Domino and Cascade Reactions: Designing novel cascade reactions that are initiated by the reactivity of the bromomethyl group can lead to the rapid construction of complex molecular architectures.
Integration with Flow Chemistry, Automated Synthesis, and High-Throughput Experimentation
The integration of modern automation technologies can significantly accelerate the synthesis and screening of this compound derivatives.
Flow Chemistry: Continuous flow processing offers advantages such as precise control over reaction parameters, enhanced safety for handling hazardous reagents, and ease of scalability. The application of flow chemistry to the synthesis of benzofuran scaffolds has been demonstrated, and its extension to the synthesis and functionalization of this compound is a logical next step.
Automated Synthesis: Robotic platforms can be employed for the automated synthesis of libraries of this compound derivatives, enabling the rapid exploration of structure-activity relationships.
High-Throughput Experimentation (HTE): HTE techniques, also known as high-throughput screening (HTS), allow for the parallel execution of numerous reactions, which is invaluable for optimizing reaction conditions and for the discovery of new bioactive compounds. HTS has been successfully used to identify benzofuran compounds as inhibitors of the Hepatitis C virus.
| Technology | Potential Impact on this compound Research |
| Flow Chemistry | Safer handling of brominating agents, improved reaction control, and easier scale-up of synthetic routes. |
| Automated Synthesis | Rapid generation of diverse libraries of derivatives for biological screening and materials science applications. |
| High-Throughput Experimentation | Efficient optimization of reaction conditions for novel transformations and rapid screening of catalytic systems. |
Advanced Control of Chemo-, Regio-, and Stereoselectivity in Complex Systems
Achieving high levels of selectivity is a central challenge in organic synthesis, particularly when dealing with multifunctional molecules. For this compound, controlling reactions at the bromomethyl group without affecting the benzofuran core, or vice versa, is crucial.
Future research will focus on:
Chemoselectivity: Developing reaction conditions that allow for the selective transformation of the bromomethyl group in the presence of other reactive functional groups on the benzofuran ring or on reaction partners.
Regioselectivity: In reactions involving the benzofuran ring, directing functionalization to specific positions (e.g., C2, C3, C4, C5, or C7) while the bromomethyl group is present at C6. For example, Friedel-Crafts acylation of benzofurans can result in low C2/C3 regioselectivity.
Stereoselectivity: For reactions that generate chiral centers, developing enantioselective or diastereoselective methods is a key goal. The stereoselective synthesis of benzofuran-fused N-heterocycles has been achieved through chiral squaramide catalyzed [4 + 2] cyclization.
Leveraging Machine Learning and Artificial Intelligence for Predictive Chemistry
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the prediction of reaction outcomes, the design of novel molecules, and the optimization of synthetic routes.
Key applications in the context of this compound include:
Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the major products and yields of reactions involving this compound.
Designing Novel Scaffolds: Generative AI models can design novel benzofuran derivatives with desired properties, such as specific biological activities or material characteristics.
Optimizing Synthetic Pathways: AI algorithms can analyze vast reaction networks to propose the most efficient and sustainable synthetic routes to complex target molecules derived from this compound.
Expanding the Scope of Applications in Emerging Fields of Chemical Science
While benzofuran derivatives have established applications in medicinal chemistry and materials science, there is significant potential for their use in other emerging fields.
Future application-oriented research could explore:
Chemical Biology: Designing this compound-based probes for studying biological processes, such as protein labeling and imaging.
Supramolecular Chemistry: Incorporating the this compound motif into larger supramolecular assemblies with unique photophysical or recognition properties.
Catalysis: Developing novel ligands or catalysts based on the benzofuran scaffold for asymmetric catalysis or photoredox catalysis.
Neuroprotective Agents: The benzofuran scaffold is a promising target for exploring the neuroprotective chemical space, with potential applications in the development of drugs for Alzheimer's disease.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. Key signals include the benzofuran C-6 methylene (δ 4.3–4.5 ppm for CH₂Br) and aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z: 211 [M]⁺ for C₉H₇BrO).
- HPLC-PDA : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .
Advanced: What strategies mitigate competing side reactions during bromomethyl functionalization of benzofuran derivatives?
Methodological Answer :
Competing reactions (e.g., di-bromination or ring-opening) arise due to the reactivity of the benzofuran oxygen. Mitigation strategies include:
- Steric Hindrance : Use bulky directing groups (e.g., tert-butyl at C-5) to block undesired substitution .
- Low-Temperature Bromination : Conduct reactions at –10°C with slow NBS addition to limit radical propagation .
- In Situ Quenching : Add sodium thiosulfate post-reaction to neutralize excess brominating agents .
Validation : Compare reaction outcomes via TLC and LC-MS to track byproduct formation .
Advanced: How does the bromomethyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer :
The C-Br bond in this compound participates in Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki reactions with aryl boronic acids, or CuI/ligand systems for Ullmann couplings .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance Pd-mediated reactions, while DMSO improves copper-catalyzed pathways.
- Kinetic Studies : Monitor coupling efficiency via ¹H NMR (disappearance of CH₂Br signal at δ 4.5 ppm) .
Data Interpretation : Cross-coupling yields >75% indicate effective bromide activation, while lower yields suggest steric hindrance or catalyst poisoning .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation.
- Waste Disposal : Quench residual compound with 10% sodium bicarbonate before disposing as halogenated waste .
Advanced: How can computational modeling predict the pharmacological potential of this compound derivatives?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Focus on the bromomethyl group’s electrostatic contributions .
- ADMET Prediction : Employ SwissADME to assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
- Validation : Compare in silico results with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .
Advanced: What analytical techniques resolve contradictions in reported spectral data for this compound?
Methodological Answer :
Discrepancies in NMR or MS data often stem from impurities or solvent effects. Resolve via:
- High-Resolution MS (HRMS) : Confirm molecular formula (C₉H₇BrO) with <2 ppm error.
- 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly in aromatic regions .
- Independent Synthesis : Reproduce the compound using literature protocols (e.g., Fumagalli et al. 2013) and compare data .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
